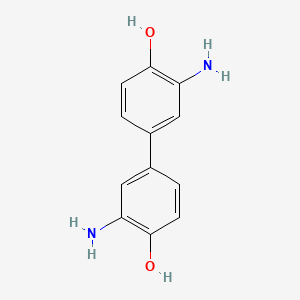

3,3'-Diamino-4,4'-dihydroxybiphenyl

Description

Significance of Aromatic Diamine-Dihydroxy Monomers in High-Performance Polymers

The dual functionality of aromatic diamine-dihydroxy monomers allows for the formation of diverse and robust polymer linkages. The amino groups can react with dicarboxylic acids or their derivatives to form strong amide bonds, characteristic of aramids, which are renowned for their exceptional strength and thermal resistance. nih.gov Simultaneously, the hydroxyl groups can participate in etherification reactions to create poly(aryl ether)s, a class of polymers known for their high-temperature stability and processability.

This unique combination of reactive sites on a rigid aromatic structure, such as a biphenyl (B1667301) unit, imparts several desirable characteristics to the resulting polymers. The aromatic rings contribute to thermal stability and mechanical strength, while the specific positioning of the functional groups influences the polymer's solubility, processability, and final properties. The ability to form strong intermolecular hydrogen bonds further enhances the material's strength and resistance to solvents.

Comparative Overview of Biphenyl-Based Monomers in Polymer Synthesis

Biphenyl-based monomers, in general, are prized for the rigidity and linearity they introduce into a polymer chain. selcuk.edu.tr This structural feature often leads to enhanced thermal properties and mechanical strength. For instance, 4,4'-dihydroxybiphenyl (B160632) is a well-established monomer used in the production of liquid crystalline polymers and high-performance polyesters.

Compared to its non-aminated or differently substituted counterparts, 3,3'-Diamino-4,4'-dihydroxybiphenyl offers the distinct advantage of facilitating the synthesis of polymers with heterocyclic structures, such as polybenzoxazoles (PBOs). tandfonline.comtandfonline.comresearchgate.net These polymers are known for their outstanding thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and defense. The ortho-positioning of the amino and hydroxyl groups is crucial for the cyclization reaction that forms the oxazole (B20620) ring, a feature not possible with many other biphenyl monomers.

Research Trajectories and Future Prospects of this compound

Current research on this compound is largely focused on its application as a precursor for high-performance polybenzoxazoles and other heterocyclic polymers. researchgate.netacs.org Scientists are exploring various synthetic routes to optimize the polymerization process and tailor the properties of the resulting materials. A significant area of investigation involves the use of silylation methods to enhance the reactivity of the monomer and achieve high molecular weight polymers. tandfonline.comtandfonline.com

Future prospects for this monomer are tied to the increasing demand for materials that can perform under extreme conditions. Its ability to form polymers with exceptional thermal stability makes it a candidate for applications in demanding environments, such as in the fabrication of fire-resistant textiles, advanced composites for aerospace vehicles, and high-temperature adhesives and coatings. Further research is likely to focus on developing more cost-effective synthesis methods for the monomer and exploring its use in the creation of novel polymer architectures with tailored properties for specific high-tech applications.

Synthesis and Polymerization of this compound

The utility of this compound as a monomer is predicated on its successful synthesis and subsequent polymerization to form high-performance materials.

Synthesis of this compound

A documented method for the preparation of this compound involves a two-step process starting from 3,3'-dinitro-4,4'-dihydroxybiphenyl. The process is as follows:

Nitration: The precursor, 4,4'-dihydroxybiphenyl, is nitrated to introduce nitro groups at the 3 and 3' positions.

Reduction: The resulting 3,3'-dinitro-4,4'-dihydroxybiphenyl is then reduced to convert the nitro groups into amino groups. This reduction can be achieved using various reducing agents, with one patented method utilizing a palladium/charcoal catalyst in the presence of a hydrazine (B178648) hydrate (B1144303) solution and an organic solvent. The reaction is carried out at temperatures ranging from 70°C to 150°C for 1 to 5 hours. Following the reaction, the product is isolated by filtration and crystallization.

This method is reported to be straightforward, requiring minimal purification and yielding a high-purity product suitable for industrial-scale production.

Polymerization into Polybenzoxazoles

A significant application of this compound is in the synthesis of polybenzoxazoles (PBOs). A common route involves a multi-step process:

Polycondensation: The monomer is reacted with a dicarboxylic acid chloride in a low-temperature solution polycondensation reaction to form a poly(o-hydroxyamide) precursor. To improve the reactivity and solubility of the monomer, a silylation method is often employed, where the hydroxyl and amino groups are protected with trimethylsilyl (B98337) groups. tandfonline.comtandfonline.com

Desilylation: If the silylated monomer is used, the resulting polymer is treated with a protic solvent like methanol (B129727) to remove the trimethylsilyl protecting groups, yielding the poly(o-hydroxyamide). tandfonline.comtandfonline.com

Cyclodehydration: The poly(o-hydroxyamide) is then heated at elevated temperatures to induce thermal cyclodehydration, where the ortho-hydroxyl and amide groups react to form the stable oxazole ring, resulting in the final polybenzoxazole. tandfonline.comtandfonline.com

This method allows for the synthesis of high molecular weight PBOs with excellent thermal properties.

Properties of Polymers Derived from this compound

The unique structure of this compound imparts exceptional properties to the polymers derived from it, particularly polybenzoxazoles.

Thermal Properties

Polybenzoxazoles synthesized from this compound exhibit outstanding thermal stability. Aromatic PBOs have been shown to be stable up to 450°C in air. researchgate.net Aliphatic polybenzoxazoles, derived from this monomer and various aliphatic diacid chlorides, also demonstrate significant thermal robustness. tandfonline.comtandfonline.com

Below is an interactive data table summarizing the thermal properties of a series of aliphatic polybenzoxazoles (PBOs) derived from this compound and aliphatic diacid chlorides with varying numbers of methylene (B1212753) units.

| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |

| PBO-7 | 97 | 246 |

| PBO-8 | 79 | 200 |

| PBO-9 | 71 | 206 |

| PBO-10 | 63 | 172 |

| PBO-11 | 55 | 185, 194 |

| PBO-12 | Not Reported | 181 |

| Data sourced from Itoya et al. tandfonline.com |

Mechanical and Other Properties

While detailed mechanical data for all polymers derived from this monomer is not extensively available in the public domain, the high thermal stability and rigid-rod nature of the resulting polybenzoxazoles suggest excellent mechanical properties. A study on a polyimide derived from this compound and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) reported good film-forming ability and mechanical properties. acs.org

Furthermore, research into thermally rearranged (TR) polybenzoxazoles derived from this monomer has shown promising gas separation properties, particularly for carbon dioxide, indicating potential applications in carbon capture technologies. acs.org The fractional free volume, a key parameter in gas permeability, was found to be higher for polymers derived from this compound compared to its isomer. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(3-amino-4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDGFZCFRXUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346454 | |

| Record name | 3,3'-Diamino-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4194-40-5 | |

| Record name | 3,3'-Diamino-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Diamino-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Diamino 4,4 Dihydroxybiphenyl

Catalytic Reduction of Nitrated Precursors

The most prevalent method for synthesizing 3,3'-Diamino-4,4'-dihydroxybiphenyl involves the reduction of a nitrated precursor, specifically 3,3'-Dinitro-4,4'-dihydroxybiphenyl. This process is valued for its directness and high yields.

Synthesis from 3,3'-Dinitro-4,4'-dihydroxybiphenyl

The conversion of 3,3'-Dinitro-4,4'-dihydroxybiphenyl to its diamino derivative is a well-established procedure that has been optimized for both laboratory and potential industrial applications.

Successful synthesis hinges on carefully controlling reaction parameters. A Chinese patent outlines a method where the reaction is conducted in a system containing palladium/charcoal, a hydrazine (B178648) hydrate (B1144303) solution, and an organic solvent. google.com The temperature is maintained between 70°C and 150°C for a duration of 1 to 5 hours. google.com Following the reaction, the mixture is filtered while hot, and upon cooling the mother liquor, the desired product crystallizes as white crystals. google.com The choice of solvent and the ratio of reactants are crucial for maximizing yield and purity. google.com

Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

|---|---|

| Temperature | 70°C - 150°C google.com |

| Reaction Time | 1 - 5 hours google.com |

| Solvent System | Organic Solvent google.com |

This table outlines the optimized conditions for the catalytic reduction of 3,3'-Dinitro-4,4'-dihydroxybiphenyl.

The catalyst system is a cornerstone of this synthetic approach. Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this transformation. google.comnih.govnih.gov The process typically employs hydrazine hydrate as the reducing agent in conjunction with the Pd/C catalyst. google.comnih.govnih.govresearchgate.net The concentration of palladium on the carbon support can range from 1% to 15% by mass, and the hydrazine hydrate solution is typically used at a concentration of 60% to 85%. google.com This system provides a highly efficient and selective reduction of the nitro groups to amines. nih.govnih.govorganic-chemistry.org

Catalyst System for the Reduction of 3,3'-Dinitro-4,4'-dihydroxybiphenyl

| Component | Specification |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) google.comnih.govnih.gov |

| Palladium Concentration | 1% - 15% by mass google.com |

| Reducing Agent | Hydrazine Hydrate Solution google.comnih.govnih.gov |

This table details the components of the efficient catalyst system used in the synthesis of this compound.

The described synthetic method is presented as being simple to operate, requiring less time, and yielding a product with high purity (over 99%) without the need for extensive purification. google.com These factors make it well-suited for industrial-scale production. google.comgoogle.com The ability to recover and reuse the palladium catalyst would further enhance its economic viability on an industrial scale. organic-chemistry.org

Exploration of Alternative Reduction Strategies

While the Pd/C and hydrazine hydrate system is prominent, other reduction strategies exist for converting nitroarenes to anilines. These include the use of other reducing agents or different catalytic systems. For instance, iron powder in the presence of an acid, such as hydrochloric acid, is a classic method for nitro group reduction, although it can present challenges with product separation. google.com Another approach involves catalytic hydrogenation using hydrogen gas, which requires specialized equipment to handle the flammable gas safely. patsnap.com

Synthesis of Isomeric and Analogous Diamine-Dihydroxybiphenyl Structures

The synthesis of various isomers of diaminodihydroxybiphenyls highlights the versatility of synthetic organic chemistry in creating a range of structures with potentially different properties and applications.

One important isomer is 2,2'-dihydroxybiphenyl . Its synthesis can be achieved through the oxidative coupling of phenols. For instance, 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl can be prepared by the oxidative coupling of 2,4-di-tert-butylphenol (B135424) using hydrogen peroxide in the presence of a strong inorganic base. google.com Another route to 2,2'-biphenol (B158249) involves the hydrolysis of dibenzofuran. wikipedia.org

The synthesis of diaminobiphenyl isomers often starts from the corresponding dinitrobiphenyls. For example, 2,2'-dinitrobiphenyl can be synthesized and subsequently reduced to 2,2'-diaminobiphenyl. Similarly, 4,4'-dibromo-2,2'-dinitrobiphenyl is a known intermediate that can be reduced to 4,4'-dibromobiphenyl-2,2'-diamine , which serves as a precursor for various heterocyclic compounds. ossila.com

An isomeric diaminodihydroxybiphenyl, 2,2'-diamino-4,4'-dihydroxybiphenyl , represents another synthetic target. Its synthesis would likely follow a similar logic of protecting the hydroxyl groups, followed by nitration and reduction, but starting from a different biphenol isomer. The synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide has been improved, showcasing methods that could be adapted for biphenyl (B1667301) systems. researchgate.net

Polymerization Mechanisms and Macromolecular Architecture

Polymerization via Polycondensation Reactions

The primary method for polymerizing 3,3'-Diamino-4,4'-dihydroxybiphenyl (DADHB) is through polycondensation reactions. This process involves the step-wise reaction of the DADHB monomer with other bifunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. The presence of both reactive amino and hydroxyl groups on the DADHB molecule provides versatile routes for creating a variety of polymer structures.

Formation of Polyimides (PIs)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides from DADHB typically follows a two-step process. The first step involves the reaction of DADHB with a dianhydride to form a poly(amic acid) precursor. This precursor is then converted to the final polyimide through a process called imidization, which can be achieved either thermally or chemically.

The properties of the resulting polyimide can be tailored by carefully selecting the dianhydride comonomer. For instance, copolymerization of DADHB with oxydiphthalicanhydride (ODPA) and 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPOPP) in varying molar ratios allows for the synthesis of a series of polyimide films. researchgate.net The use of flexible ether linkages in ODPA can enhance the solubility and processability of the resulting polyimide, while the bulky, non-planar structure of BAPOPP can disrupt chain packing and increase the polymer's free volume. This approach enables the fine-tuning of properties such as solubility, thermal stability, and mechanical strength. researchgate.netresearchgate.net

A typical procedure involves the solution polycondensation of the monomers in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). researchgate.net The resulting poly(amic acid) solution is then cast into films.

Table 1: Examples of Dianhydrides Used in Copolymerization with DADHB

| Dianhydride | Abbreviation | Structural Impact on Polyimide Properties |

|---|---|---|

| Oxydiphthalicanhydride | ODPA | Introduces flexible ether linkages, improving solubility and processability. researchgate.net |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | BAPOPP | Incorporates bulky, non-planar structures, disrupting chain packing and increasing free volume. researchgate.net |

| Pyromellitic dianhydride | PMDA | Contributes to high thermal stability and rigidity. csic.esresearchgate.net |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA | Enhances thermal stability and mechanical properties due to its rigid, rod-like structure. researchgate.netchemicalbook.com |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Improves solubility, optical transparency, and gas permeability due to the presence of flexible fluorine-containing groups. vt.edunih.gov |

The conversion of the poly(amic acid) precursor to the final polyimide is most commonly achieved through thermal imidization. ebrary.netqau.edu.pk This process involves heating the poly(amic acid) film in a controlled manner, typically in stages, to elevated temperatures. During this heating process, a cyclodehydration reaction occurs, where the amic acid groups close to form the stable five-membered imide ring, with the elimination of water. qau.edu.pk

The thermal imidization process is a critical step that significantly influences the final properties of the polyimide film. The heating schedule, including the rate of temperature increase and the final curing temperature, must be carefully controlled to ensure complete conversion to the imide structure and to minimize the formation of defects. ebrary.netnii.ac.jp Incomplete imidization can lead to a lower glass transition temperature and reduced thermal stability. The process is typically carried out at temperatures ranging from 200°C to 300°C. ebrary.net

The presence of both hydroxyl (-OH) and amino (-NH2) groups on the DADHB monomer offers unique advantages in polyimide synthesis. The amino groups are the primary reactive sites for the initial polycondensation with dianhydrides to form the poly(amic acid) backbone. nih.gov The hydroxyl groups, positioned ortho to the amino groups, can participate in several important ways.

Firstly, the hydroxyl groups can enhance the reactivity of the diamine monomer through electronic effects. Secondly, they provide sites for potential crosslinking reactions after the initial polymerization. This can be particularly useful for improving the solvent resistance and thermal stability of the final polyimide. For example, the hydroxyl groups can form hydrogen bonds, which can increase the intermolecular forces and stiffen the polymer chains. vt.edu This increased chain stiffness can lead to higher glass transition temperatures. vt.edu

The ortho-hydroxyl functionality of DADHB is particularly significant for the synthesis of precursor polymers for thermally rearranged (TR) membranes, which are highly effective for gas separation. rsc.org Polyimides derived from DADHB and a suitable dianhydride can be thermally treated to induce a rearrangement of the polymer backbone, converting the polyimide structure into a polybenzoxazole (PBO) structure. rsc.org

This thermal rearrangement process creates a microporous structure with a high free volume, which is highly desirable for gas separation membranes. The resulting TR-PBO membranes exhibit excellent permeability and selectivity for various gas pairs. vt.edursc.org The efficiency of the thermal rearrangement is influenced by the initial polyimide structure and the processing conditions. The presence of the ortho-hydroxyl groups is a prerequisite for this transformation.

Synthesis of Polybenzoxazoles (PBOs)

Beyond their role as precursors for TR polymers, DADHB can be directly used to synthesize polybenzoxazoles (PBOs). PBOs are another class of high-performance polymers with outstanding thermal and mechanical properties. The synthesis of PBOs from DADHB typically involves a two-step method. tandfonline.comtandfonline.com

The first step is the polycondensation of DADHB with a dicarboxylic acid chloride in a low-temperature solution process to form a poly(o-hydroxyamide) precursor. tandfonline.comtandfonline.com This precursor is then subjected to thermal cyclodehydration, where the o-hydroxyamide units undergo a ring-closing reaction to form the oxazole (B20620) ring of the PBO structure. This thermal cyclization is typically carried out at high temperatures. tandfonline.comtandfonline.com The resulting PBOs exhibit high melting points and glass transition temperatures. tandfonline.com

A silylation method has also been developed to improve the processability of the precursor polymer. tandfonline.comtandfonline.com In this method, the hydroxyl and amino groups of DADHB are first protected with trimethylsilyl (B98337) groups. The silylated DADHB is then polymerized with a diacid chloride. The resulting silylated poly(o-hydroxyamide) is more soluble and can be processed more easily. The silyl (B83357) groups are then removed, and the polymer is thermally cyclized to form the final PBO. tandfonline.comtandfonline.com

Development of Reactive Polyamides and Polyurethanes

The dual functionality of this compound, possessing both amine and hydroxyl groups, allows for its use in the synthesis of more than just PBOs. It can be reacted with various monomers to produce reactive polyamides and polyurethanes.

Polyurethanes are typically synthesized through the addition reaction of a diol with a diisocyanate. nasa.govresearchgate.net Given that this compound is a diol, it can react with diisocyanates to form polyurethane chains. However, the presence of the amino groups on the same molecule complicates this reaction, as the amino groups are generally more reactive towards isocyanates than the hydroxyl groups.

Therefore, the reaction of this compound with a diisocyanate would likely lead to the formation of a poly(urethane-urea). The initial, more rapid reaction would occur between the isocyanate and the amine groups to form urea (B33335) linkages, followed by the reaction of the remaining isocyanate groups with the hydroxyl groups to form urethane (B1682113) linkages. A variety of diisocyanates, both aromatic (e.g., 4,4'-diphenylmethane diisocyanate, MDI) and aliphatic (e.g., hexamethylene diisocyanate, HDI), can be used, allowing for the tuning of the final polymer's properties. sigmaaldrich.com

Table 2: Potential Polymerization of this compound with Diisocyanates

| Reactant 1 | Reactant 2 | Primary Linkage Formed | Secondary Linkage Formed | Resulting Polymer Class |

|---|

This interactive table outlines the expected reaction products of the title compound with diisocyanates.

The development of self-crosslinkable polymers is a significant area of materials science, as it can enhance the thermal stability, chemical resistance, and mechanical properties of the final material. This can be achieved by incorporating reactive functional groups into the polymer backbone or as pendant groups. researchgate.net

For polyamides and polyurethanes derived from this compound, self-crosslinking capabilities could be introduced in several ways. One approach is to co-polymerize it with a monomer that contains a reactive group capable of undergoing a thermally induced crosslinking reaction. For example, a diamine or diacid containing an azide (B81097) group could be included in a polyamide synthesis. researchgate.net Upon heating, the azide groups can transform into highly reactive nitrene groups, which then form crosslinks between the polymer chains. researchgate.net Similarly, other reactive moieties, such as ethynyl (B1212043) or maleimide (B117702) groups, could be incorporated to enable thermal or UV-induced crosslinking. This strategy allows for the processing of the polymer in a soluble, un-crosslinked state before curing to form a robust, insoluble network.

Synthesis of Macrocyclic Compounds

The synthesis of macrocyclic compounds from this compound often involves condensation reactions with suitable dialdehydes. These reactions can lead to the formation of various macrocyclic structures, including [2+2], [3+3], and even larger [n+n] condensation products. The final architecture of the macrocycle is influenced by several factors, such as the geometry of the reacting monomers, the solvent used, and the presence of a template.

The condensation of this compound with various aromatic dialdehydes is a key method for synthesizing macrocyclic polyazomethine dyes. These reactions result in the formation of Schiff bases, characterized by the azomethine (-C=N-) linkage, which are often colored and can possess interesting photophysical properties.

Research has shown that the reaction of this compound with different dialdehydes can yield a variety of macrocyclic structures. For instance, the condensation with isophthalaldehyde (B49619) and its derivatives can lead to a mixture of [2+2] and [3+3] macrocycles. nih.gov Typically, the larger [3+3] macrocycles are the initial kinetic products, while the smaller [2+2] macrocycles are the more thermodynamically stable products. nih.gov This allows for the selective synthesis of a desired macrocycle size by controlling the reaction time. nih.gov

The choice of solvent can also play a crucial role in directing the outcome of the condensation reaction. For example, the reaction between an extended linear dialdehyde (B1249045) and a diamine in boiling toluene (B28343) in the presence of an acid catalyst can produce a mixture of [3+3] and [4+4] imine macrocycles. nih.gov However, by changing the solvent to p-xylene, the equilibrium can be shifted to favor the formation of the larger [4+4] macrocycle, suggesting a templating effect of the solvent. nih.gov

The synthesis of 20-membered macrocyclic polyazomethine dyes has been successfully achieved starting from derivatives of 4,4'-dihydroxybiphenyl (B160632). scielo.br The formation of these macrocycles is confirmed through various spectroscopic techniques, including UV-Vis, IR, and 1H-NMR spectroscopy. scielo.br The UV-Vis spectra of the resulting macrocyclic polyazomethines show multiple absorption bands in the near-UV range, which are absent in the starting materials. scielo.br

Below is an interactive data table summarizing the synthesis of different macrocyclic polyazomethine dyes through condensation reactions.

| Starting Diamine | Starting Dialdehyde | Macrocycle Size | Reaction Conditions | Spectroscopic Data | Reference |

| This compound | Isophthalaldehyde | [2+2] and [3+3] | Prolonged reflux in dichloromethane | - | nih.gov |

| Diamine | Extended linear dialdehyde | [3+3] and [4+4] | Boiling toluene with p-toluenesulfonic acid | - | nih.gov |

| 5,5'-Diamino-4,4'-dihydroxybiphenyl-3,3'-dicarbaldehyde | Self-condensation | 20-membered | Two-step synthesis | UV-Vis, IR, 1H-NMR | scielo.br |

Table 1. Synthesis of Macrocyclic Polyazomethine Dyes

The resulting macrocyclic polyazomethine dyes can be further modified to create pigments with different properties. For example, a synthesized polyazomethine dye can be treated with bromine to yield a macrocyclic polyazomethine pigment. scielo.br Another approach involves the Vilsmeier reaction, where the dye is treated with a mixture of phosphorus oxychloride and dimethylformamide to produce a different pigment. scielo.br These resulting pigments often exhibit poor solubility in common organic and inorganic solvents. scielo.br

Structure Performance Relationships in Advanced Materials

Influence of Monomer Structure on Polymer Morphology and Properties

The architecture of a polymer, from its chain conformation to its solid-state packing, is intricately linked to the structure of its constituent monomers. In the case of polyimides and polybenzoxazoles, the choice of the diamine and dianhydride monomers is critical in defining the polymer's thermal stability, mechanical strength, and transport properties.

Impact of Ortho-Substitution on Polyimide and Polybenzoxazole Properties

The strategic placement of functional groups on a monomer can profoundly influence the properties of the resulting polymer. The use of 3,3'-Diamino-4,4'-dihydroxybiphenyl, which has amino and hydroxyl groups in the ortho position to the biphenyl (B1667301) linkage, is a prime example of this principle. When this monomer is polymerized with a dianhydride like 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) to form a poly(hydroxyimide) precursor, the ortho-positioning of the hydroxyl groups facilitates a subsequent thermal rearrangement (TR) to a polybenzoxazole (PBO) structure.

Research has shown that the thermal rearrangement of poly(hydroxyimide) derived from this compound (referred to as mHAB) initiates at a lower temperature compared to its para-isomer counterpart, 3,3'-dihydroxybenzidine (B1664586) (pHAB). acs.orgresearchgate.net This is a significant advantage as it allows for the formation of the robust PBO structure under less harsh conditions, potentially preserving the integrity of the polymer backbone. The resulting PBOs are known for their exceptional thermal and chemical stability.

Furthermore, the ortho-substitution pattern in mHAB-based polymers has been shown to influence the polymer's processability. For instance, polyimides derived from ortho-functionalized diamines often exhibit improved solubility in organic solvents, which is a crucial factor for their fabrication into films and membranes.

Correlations Between Precursor Monomer Orientation and Final Polymer Characteristics

The spatial orientation of the monomer units within the polymer chain has a direct impact on the final material's characteristics, such as its fractional free volume (FFV) and, consequently, its gas transport properties. The contorted or non-linear shape of a monomer can hinder the efficient packing of polymer chains, leading to a higher FFV.

In the case of polybenzoxazoles derived from this compound (mHAB), the meta-linkage of the diamine contributes to a less linear and more contorted polymer backbone compared to its para-isomer (pHAB). This structural difference leads to a higher fractional free volume (FFV) in the mHAB-derived PBO for any given thermal treatment temperature. acs.orgresearchgate.net A higher FFV generally translates to higher gas permeability, as there are more and larger voids through which gas molecules can diffuse.

The following table summarizes the comparison of properties between polybenzoxazoles derived from mHAB and its para-isomer, pHAB, when polymerized with 6FDA and thermally treated at 450°C.

| Property | PBO from mHAB-6FDA | PBO from pHAB-6FDA |

| Fractional Free Volume (FFV) | Higher | Lower |

| CO₂ Permeability (Barrer) | Significantly Higher | Lower |

| TR Conversion Temperature | Lower | Higher |

This table presents a qualitative comparison based on published research findings.

Material Functionality and Application Performance

The tailored properties of polymers derived from this compound have led to their exploration in various high-performance applications, most notably in membrane-based gas separation.

Membrane Science: Gas Separation Properties of TR-Polyimides and PBOs

Thermally rearranged (TR) polyimides and polybenzoxazoles (PBOs) are a class of microporous polymers that have garnered significant attention for their excellent gas separation performance, particularly for CO₂ capture and natural gas purification. acs.orgresearchgate.net The rigid, contorted backbones of these polymers prevent efficient chain packing, creating a high-free-volume environment with interconnected microcavities that facilitate rapid gas transport.

The performance of a gas separation membrane is determined by its permeability and selectivity for a specific gas pair. By carefully selecting the monomers, it is possible to tune the microporous structure and the chemical environment within the polymer matrix to enhance selectivity.

Hyper-cross-linked microporous polybenzoxazoles synthesized from this compound and various aldehyde-containing monomers have demonstrated tunable porosity and heteroatom (oxygen and nitrogen) concentration. acs.org Research has shown a direct correlation between the porous structure and the gas separation performance. For instance, a PBO with a smaller micropore size and a higher concentration of heteroatoms exhibits a larger CO₂ adsorption capacity and higher selectivity for CO₂ over N₂ and CH₄. acs.org The polar nature of the heteroatoms (oxygen and nitrogen) in the PBO structure creates favorable interactions with quadrupolar CO₂ molecules, enhancing its solubility and thus its transport through the membrane.

The following table presents data on the porous properties and CO₂ separation performance of a microporous polybenzoxazole (PBO-M) derived from this compound.

| Property | Value |

| Microporous Size (nm) | 0.98 |

| Ratio of Microporous Volume to Total Porous Volume | 0.53 |

| Ratio of O/C | 0.195 |

| Ratio of N/C | 0.095 |

| CO₂ Adsorption Capacity (wt %, 273 K/1 bar) | 11.6 |

| CO₂/N₂ Selectivity | 96.6 |

| CO₂/CH₄ Selectivity | 12.4 |

Data sourced from Li et al. (2018). acs.org

The interaction between a gas molecule and the polymer matrix can be quantified by the isosteric enthalpy of adsorption (Qst), which is a measure of the heat released upon adsorption. A higher Qst value indicates stronger interactions between the gas and the adsorbent material.

In microporous polybenzoxazoles derived from this compound, the isosteric enthalpies of adsorption for CO₂, N₂, and CH₄ are influenced by both the porous structure and the chemical composition of the polymer. acs.org The presence of heteroatoms and the specific micropore environment lead to a higher Qst for CO₂ compared to N₂ and CH₄, which contributes to the high CO₂ selectivity of these materials.

The table below shows the isosteric enthalpies of adsorption for different gases in a microporous polybenzoxazole (PBO-M) synthesized from this compound.

| Gas | Isosteric Enthalpy of Adsorption (Qst) (kJ/mol) |

| CO₂ | 31.7 |

| N₂ | 19.5 |

| CH₄ | 22.5 |

Data sourced from Li et al. (2018). acs.org

The higher Qst value for CO₂ confirms its stronger affinity for the PBO matrix, which is a key factor in the selective separation of CO₂ from gas mixtures. This demonstrates the critical role of monomer design in creating advanced materials with tailored functionalities for specific applications.

High-Temperature Resistant Fibers and Composites

The quest for advanced materials capable of withstanding extreme temperatures has led to significant research into high-performance polymers, particularly aromatic polyimides (PIs). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for applications in aerospace, electronics, and protective apparel. The molecular structure of the monomers used in the synthesis of these polymers is a critical determinant of their final properties. The incorporation of specific functional groups and rigid-rod-like structures can enhance intermolecular interactions and chain packing, leading to superior performance characteristics.

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polyimides. The introduction of hydroxyl groups onto the aromatic backbone of these diamines has been shown to be a highly effective strategy for improving the properties of the resulting polyimide fibers. For instance, the use of 4,4′-diamino-(1,1′-biphenyl)-3,3′-diol (HAB), a diamine structurally analogous to this compound, in the synthesis of polyimide fibers has demonstrated remarkable improvements in both mechanical strength and interfacial adhesion in composites. mdpi.com

The presence of hydroxyl groups facilitates the formation of intermolecular hydrogen bonds, which significantly enhances the cohesion between polymer chains. This, in turn, leads to a denser internal structure within the fibers, as evidenced by a reduction in the average radius of microvoids. mdpi.com The enhanced intermolecular forces and denser packing contribute directly to an increase in the tensile strength and modulus of the fibers.

The thermal stability of these polyimide fibers remains high, a characteristic feature of aromatic polyimides. The incorporation of fluorine-containing monomers, for instance, can yield copolyimide fibers with 5% weight loss temperatures ranging from 495 to 552 °C in a nitrogen atmosphere, indicating excellent thermal-oxidative stability. rsc.org

Table 1: Mechanical Properties of Polyimide Fibers with Varying Hydroxyl-Containing Diamine Content

| HAB Content (mol%) | Tensile Strength (GPa) | Modulus (GPa) | Interfacial Shear Strength (IFSS) with Epoxy Resin (MPa) |

|---|---|---|---|

| 0 | - | - | - |

| 30 | 2.62 | 100.15 | 46.33 |

| 70 | - | - | 56.47 |

Modification of Epoxy Resins for Enhanced Material Properties

Epoxy resins are a versatile class of thermosetting polymers widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties. The performance of a cured epoxy resin is largely dictated by the chemical structure of the resin itself and the curing agent, or hardener, used to crosslink the polymer chains. Aromatic diamines are a prominent class of curing agents for epoxy resins, particularly for high-performance applications where enhanced thermal and mechanical properties are required. threebond.co.jpresearchgate.net

The use of aromatic diamines as hardeners typically results in cured epoxy networks with high glass transition temperatures (Tg) and improved thermal stability compared to those cured with aliphatic amines. This is attributed to the rigid aromatic structures that are incorporated into the crosslinked network, which restrict the mobility of the polymer chains. threebond.co.jp The reactivity of the amine groups in aromatic diamines is generally lower than in aliphatic amines due to the electron-withdrawing nature of the aromatic ring, often necessitating elevated temperatures to achieve a full cure. threebond.co.jp

The introduction of functional groups onto the aromatic diamine curing agent can further tailor the properties of the resulting epoxy thermoset. For instance, the hydroxyl groups present in this compound can participate in the curing reaction. The amine groups react with the epoxide rings of the epoxy resin, while the hydroxyl groups can also react with epoxide rings, albeit typically at higher temperatures or in the presence of a catalyst. This can lead to a higher crosslink density in the cured network, which generally translates to increased stiffness, higher Tg, and improved thermal stability.

Furthermore, the presence of hydroxyl groups can enhance the adhesive properties of the epoxy system to polar substrates through the formation of hydrogen bonds. The curing of epoxy resins with diamines such as 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS) has been extensively studied. researchgate.netpsu.edu These systems exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.com The incorporation of a biphenyl moiety, as in this compound, is expected to contribute to the rigidity of the polymer backbone, further enhancing the thermal and mechanical properties of the cured resin.

Table 2: Properties of Epoxy Resins Cured with Different Aromatic Diamine Hardeners

| Curing Agent | Glass Transition Temperature (Tg) | Key Characteristics |

|---|---|---|

| 4,4'-Diaminodiphenylmethane (DDM) | High | Good thermal stability, widely used in high-performance composites. |

| 4,4'-Diaminodiphenyl Sulfone (DDS) | Very High | Excellent thermal stability, often used in aerospace applications. psu.edu |

| This compound (Inferred) | Potentially Very High | Expected high thermal stability due to biphenyl and hydroxyl groups, potential for increased crosslink density and enhanced adhesion. |

Liquid-Crystalline Properties in Poly(ester imides) (derived from related dihydroxybiphenyls)

Liquid crystalline polymers (LCPs) represent a class of materials that exhibit properties intermediate between those of conventional liquids and solid crystals. medcraveonline.com This unique behavior arises from the presence of rigid mesogenic units in the polymer backbone or as side chains, which can self-organize into ordered structures. Thermotropic LCPs, which form liquid crystalline phases in response to temperature changes, are of particular interest for applications in high-strength fibers, precision-molded components, and optical films.

The incorporation of rigid and linear structural units is a key strategy in the design of main-chain thermotropic LCPs. The 4,4'-biphenyl unit is a well-known mesogen due to its rigid, rod-like geometry, which promotes the formation of ordered liquid crystalline phases. Poly(ester imide)s (PEIs) derived from monomers containing the 4,4'-dihydroxybiphenyl (B160632) moiety have been shown to exhibit thermotropic liquid crystalline behavior. mdpi.com

In these polymers, the rigid biphenyl units are typically linked by flexible spacers, such as aliphatic chains, which provide the necessary mobility for the mesogens to align. The thermal transitions and the nature of the liquid crystalline phase are highly dependent on the length and flexibility of these spacers. For instance, in a series of PEIs derived from 4,4'-dihydroxybiphenyl, a regular thermotropic behavior was observed, leading to the formation of a smectic-A phase. mdpi.com This layered structure is a consequence of the strong intermolecular interactions and the tendency of the rigid biphenyl units to pack in an ordered fashion.

The synthesis of these poly(ester imide)s often involves the polycondensation of a diacid containing imide groups with a diacetylated dihydroxybiphenyl. The resulting polymers are characterized by a regular alternating sequence of rigid mesogenic units and flexible spacers. The thermal properties, such as the glass transition temperature (Tg) and the isotropization temperature (the temperature at which the liquid crystalline phase transitions to an isotropic liquid), are key parameters that define the processing window and application range of these LCPs. The presence of the biphenyl unit generally leads to higher transition temperatures due to its rigidity and the strong intermolecular attractions it promotes.

UV Emission and Solvatochromic Effects in Derivatives

The photophysical properties of organic molecules, such as their absorption and emission of light, are of great interest for applications in optical sensors, organic light-emitting diodes (OLEDs), and fluorescent probes. nih.gov Solvatochromism, the change in the color of a substance in response to the polarity of its solvent, and fluorescence are two such properties that are highly dependent on the molecular structure and the local environment of the chromophore.

Derivatives of this compound possess the necessary functionalities to be converted into molecules with interesting photophysical properties. The amino groups can be readily reacted with aldehydes or ketones to form Schiff bases (imines), which are known to exhibit solvatochromic behavior. nih.govrsc.org The formation of an intramolecular charge transfer (ICT) state in these molecules upon photoexcitation is often responsible for the observed solvatochromism. The biphenyl unit can act as part of the conjugated system, influencing the energy levels of the molecular orbitals and thus the absorption and emission wavelengths.

The presence of both electron-donating (amino and hydroxyl) and potentially electron-accepting groups (in the form of a Schiff base or other derivatives) within the same molecule can lead to a significant change in the dipole moment upon excitation. This change in dipole moment results in a differential stabilization of the ground and excited states by solvents of varying polarity, leading to a shift in the emission spectrum. rsc.org

Furthermore, the rigid biphenyl core can enhance fluorescence quantum yields by reducing non-radiative decay pathways that are often associated with molecular vibrations and rotations. By chemically modifying the amino and hydroxyl groups of this compound with various fluorophoric units, it is possible to synthesize novel fluorescent polymers. nih.gov The fluorescence properties of such polymers, including their emission wavelength and intensity, would be influenced by the nature of the attached fluorophore, the polymer architecture, and the surrounding environment. For example, the incorporation of such a monomer into a polyurethane chain has been shown to dramatically enhance the fluorescence intensity compared to the free fluorophore. researchgate.net The study of the solvatochromic and fluorescence properties of derivatives of this compound could open up possibilities for their use in sensing applications, where changes in the local environment can be detected through changes in the emitted light.

Advanced Characterization Techniques in Research

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of 3,3'-Diamino-4,4'-dihydroxybiphenyl.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its structure. The presence of amine (NH₂) and hydroxyl (OH) groups is particularly prominent.

Broad absorption bands in the region of 3300-3500 cm⁻¹ are characteristic of O-H and N-H stretching vibrations. Specifically, the spectrum of a related compound, 4,4'-diaminodiphenyl ether, shows asymmetric and symmetric stretching vibrations of the primary amine at approximately 3441 and 3387 cm⁻¹ respectively. beilstein-journals.org A broad band around 3200-3600 cm⁻¹ in hydroxyl-containing biphenyl (B1667301) derivatives is indicative of the O-H stretching vibration, often broadened due to hydrogen bonding. researchgate.net

The aromatic nature of the biphenyl backbone is confirmed by the presence of C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. For instance, in 4,4'-dihydroxybiphenyl (B160632), characteristic peaks for the aromatic structure are observed. chemicalbook.com Bending vibrations for N-H are expected around 1620 cm⁻¹. beilstein-journals.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | 3200-3600 (broad) | researchgate.net |

| N-H Stretch | 3300-3500 | beilstein-journals.org |

| Aromatic C-H Stretch | >3000 | |

| C=C Aromatic Stretch | 1400-1600 | chemicalbook.com |

| N-H Bend | ~1620 | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, as well as the protons of the amine and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and hydroxyl substituents. For a similar compound, 3,3'-dihydroxybiphenyl, the aromatic protons appear as a multiplet in the range of δ 6.73-7.17 ppm. rsc.org The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

| Nucleus | Compound | Chemical Shift (ppm) | Reference |

| ¹H | 3,3'-dihydroxybiphenyl | 6.73-7.17 (aromatic H) | rsc.org |

| ¹³C | 3,3'-dihydroxybiphenyl | 113.1, 113.6, 117.6, 129.1, 141.9, 157.0 (aromatic C) | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the conjugated biphenyl system. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

For example, a diamine compound with a triarylimidazole structure exhibits an absorption maximum at 305 nm. researchgate.net In a study of 2,3-dihydroxybiphenyl bound to an enzyme, the monoanionic form showed an absorption maximum at 299 nm. nih.gov These findings suggest that this compound would likely have absorption maxima in the range of 300-320 nm.

Magnetic Circular Dichroism (MCD) spectroscopy, a technique sensitive to the electronic structure of molecules in a magnetic field, is not commonly reported for simple aromatic diamines like this compound. This technique is more typically applied to molecules with specific electronic properties, such as porphyrins or metal complexes, to probe degenerate excited states and Jahn-Teller distortions. While theoretically applicable, there is no available research specifically detailing the MCD spectrum of this compound.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and transitions of this compound, which are important parameters for its application in high-temperature polymers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point (Tm). As a crystalline solid, it is expected to exhibit a sharp endothermic peak corresponding to its melting point. Some sources indicate a melting point of over 300 °C for this compound. chemicalbook.com This high melting point is indicative of strong intermolecular forces, such as hydrogen bonding, between the amino and hydroxyl groups of adjacent molecules in the crystal lattice. The determination of a glass transition temperature (Tg) would be more relevant for amorphous polymers derived from this monomer rather than for the crystalline monomer itself.

| Thermal Property | Value | Reference |

| Melting Point (Tm) | >300 °C | chemicalbook.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. iajps.com For polymers derived from this compound, TGA provides critical data on their decomposition temperatures and the amount of residual material (char yield) at high temperatures, which is an indicator of their fire-retardant characteristics. openaccessjournals.com

In studies of polyimides, TGA is routinely employed to determine the onset of thermal degradation. For instance, aromatic polyimides, a class of materials for which derivatives of this compound are relevant, are known for their exceptional thermal stability. core.ac.uk Research on various polyimide films has shown that initial decomposition temperatures are often above 500°C. polimi.it When liquid crystalline epoxy (LCE) is incorporated into an epoxy resin system, TGA results show high decomposition onset temperatures (T₀.₀₅) and increased char yield at lower LCE concentrations, indicating improved thermal stability. researchgate.net The analysis of the resulting TGA curve, or thermogram, reveals the temperatures at which significant weight loss occurs, corresponding to the breakdown of the polymer structure. openaccessjournals.com

Table 1: TGA Data for Selected High-Performance Polymers

| Polymer System | 5% Weight Loss Temp. (TGA) | Char Yield at High Temp. | Reference |

| Polyimide Films (general) | > 500 °C | Not specified | polimi.it |

| TGDDM/DDS with 5 wt% LCE | High T₀.₀₅ | Increased vs. neat resin | researchgate.net |

Note: This table presents generalized data for polymer classes related to this compound derivatives to illustrate typical findings from TGA.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. researchgate.netnih.gov It works by applying an oscillating stress to a sample and measuring the resulting strain. nih.gov This analysis provides information on the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. pbipolymer.com The ratio of these, tan delta (tan δ), is a measure of damping or energy dissipation. researchgate.net

DMA is particularly effective for determining the glass transition temperature (Tg), a critical property where a polymer transitions from a rigid, glassy state to a more rubbery state. researchgate.net The Tg is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. researchgate.net For high-performance polymers like polyimides, DMA is essential for understanding their performance at elevated temperatures. pbipolymer.com The glass transition temperatures for many advanced polyimides can exceed 300°C, and some reach as high as 400°C, reflecting the highly constrained movement of the polymer chains. zeusinc.com In studies of modified epoxy resins, DMA has shown that the addition of a liquid crystalline epoxy can increase the glass transition temperature by nearly 10% compared to the unmodified resin. researchgate.net

Table 2: DMA Findings for Representative Polymer Systems

| Polymer System | Glass Transition Temp. (Tg) | Storage Modulus (E') | Key Finding | Reference |

| PMDA-PI | 302 °C | Not specified | High thermal stability | mdpi.com |

| BPDA-PI | 290 °C | Not specified | Comparison of thermal properties | mdpi.com |

| BTDA-PI | 276 °C | Not specified | Comparison of thermal properties | mdpi.com |

| TGDDM/DDS with 5 wt% LCE | Increased by 9.7% vs. neat resin | Not specified | Enhanced stiffness and thermal performance | researchgate.net |

Morphological and Microstructural Characterization

The macroscopic properties of polymers are intimately linked to their microscopic and molecular-level organization. Techniques like optical microscopy, X-ray diffraction, and electron microscopy are vital for elucidating these structural details.

Polarizing Optical Microscopy (POM) is the primary tool for identifying and characterizing the unique textures of liquid crystalline (LC) phases. libretexts.org When a liquid crystalline material is observed between two crossed polarizers, it rotates the plane of polarized light, producing patterns of colors and textures that are characteristic of the specific mesophase. mdpi.com For example, hexagonal phases often show fan-like textures, while lamellar phases may appear as striped patterns. mdpi.com

Polymers synthesized from rigid monomers like this compound have the potential to form liquid crystalline phases. POM is used to detect the existence of these phases, which are highly sensitive to temperature. libretexts.org The technique can reveal the domains where liquid crystal molecules are oriented in different directions, which appear as contrasting areas in the micrograph. libretexts.orgarxiv.org

Variable Temperature X-ray Diffraction (VT-XRD) is employed to study the changes in the crystalline structure of a material as a function of temperature. This is particularly useful for polymers derived from this compound, which may exhibit complex phase behavior upon heating or cooling. By collecting diffraction patterns at different temperatures, researchers can identify phase transitions, monitor changes in lattice parameters, and observe the formation or melting of crystalline domains. For example, VT-XRD can track how diffraction peaks evolve as a material is heated, providing insight into the kinetics and mechanisms of structural transformations. bnl.gov

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of materials. wikipedia.org It is used to identify crystalline phases, determine lattice parameters, and assess the degree of crystallinity in a sample. youtube.com In PXRD, a powdered or microcrystalline sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). youtube.com

For polymers, PXRD can distinguish between amorphous (disordered) and crystalline (ordered) regions. A diffraction pattern with sharp, well-defined peaks indicates a high degree of crystallinity, while a pattern with broad halos is characteristic of an amorphous material. In the study of polyimides, wide-angle X-ray diffraction is used to assess the packing density of polymer chains. rsc.org The analysis of PXRD data can also help in refining crystal structures and identifying unknown phases or impurities within a material. bnl.govnih.gov

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface topography. It provides detailed information about features such as texture, porosity, and the morphology of fracture surfaces. In the context of polymers made from this compound, SEM can be used to examine the surface of films or the cross-section of composite materials. For instance, analysis of fracture surfaces can reveal information about the toughness of a material and the mode of failure. researchgate.net

Energy Dispersive Spectroscopy (EDS), an analytical technique often integrated with SEM, provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample under electron beam bombardment, EDS can map the distribution of different elements on the surface, confirming the composition and homogeneity of the material.

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Porosity

Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area of materials. This method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, the total surface area, including that within pores, can be calculated. mdpi.com This information is vital for understanding the porosity of polymers derived from this compound, as higher surface area often correlates with increased porosity and, consequently, enhanced performance in applications like gas separation.

In the context of polymers synthesized from this compound, such as certain polybenzoxazoles (PBOs), BET analysis is instrumental in characterizing the microporous structure that is intentionally created. For instance, the thermal rearrangement of polyimides derived from this diamine is designed to generate free volume within the polymer matrix, leading to a porous structure.

While specific BET surface area values for polymers directly synthesized from this compound are not always explicitly reported in all studies, the focus is often on the resulting gas permeability and selectivity, which are direct consequences of the material's porosity. For example, in the study of a thermally rearranged polybenzoxazole derived from this compound (mHAB) and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), the emphasis is on the significantly improved gas separation behavior. Current time information in Clinton County, US.researchgate.net The high gas permeability observed in these materials is a strong indicator of a well-developed porous network. Current time information in Clinton County, US. The table below shows the CO2 permeability and ideal CO2/CH4 selectivity for a thermally rearranged membrane, which reflects its porous nature.

Gas Separation Performance of a Thermally Rearranged Polybenzoxazole Membrane

| Gas | Permeability (Barrer) | Ideal Selectivity (CO2/CH4) |

|---|---|---|

| CO2 | 720 | 23 |

| CH4 | - |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a cornerstone in the characterization of new polymers, providing experimental verification that the synthesized material has the expected chemical structure. The process typically involves combusting a small sample of the material and measuring the amounts of carbon (C), hydrogen (H), and nitrogen (N) produced.

For polymers synthesized using this compound, elemental analysis serves to confirm the successful polymerization and the correct incorporation of the monomer units into the polymer chain. For example, in the synthesis of a polyimide from this compound (mHAB) and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), the elemental analysis of the resulting poly(amic acid) and the final polyimide would be compared against the theoretically calculated values. A close agreement between the experimental and calculated percentages of C, H, and N provides strong evidence for the formation of the desired polymer structure. acs.org

The following table presents a hypothetical comparison of theoretical and experimental elemental analysis data for a polyimide synthesized from this compound. Such data is crucial for validating the synthesis of these advanced materials.

Elemental Analysis of a Polyimide from this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 63.16 | 62.98 |

| Hydrogen (H) | 2.50 | 2.55 |

| Nitrogen (N) | 4.33 | 4.29 |

Computational and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Calculations

Molecular orbital theory and electronic structure calculations are fundamental to understanding the chemical reactivity, spectroscopic properties, and conformational preferences of 3,3'-Diamino-4,4'-dihydroxybiphenyl.

Pariser-Parr-Pople (PPP) Method for Electronic Transitions and Dihedral Angles

The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical approach that has been widely used for the quantitative prediction of electronic structures and spectra of organic molecules. osti.govwikipedia.org This method is particularly effective for predicting electronic transitions, especially the lower singlet transitions. wikipedia.org

Density Functional Theory (DFT) (e.g., B3LYP method) for Molecular Structure and Spectral Prediction

Density Functional Theory (DFT) has become a primary tool for computational studies of molecular systems due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used DFT methods for predicting molecular structures, vibrational frequencies, and electronic spectra. science.govrsc.orgnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations using the B3LYP functional are commonly employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This involves calculating the excitation energies and oscillator strengths of electronic transitions, which can then be compared with experimental spectroscopic data to validate the computational model. For this compound, such calculations would provide valuable information on its color and photophysical properties.

CNDO/2 Method for Electronic Structure

The Complete Neglect of Differential Overlap (CNDO/2) method is an earlier semi-empirical molecular orbital method developed by John Pople and his group. wikipedia.orgwikipedia.org It simplifies the calculation of electron-electron repulsion integrals to make the computations more tractable for larger molecules. wikipedia.org The CNDO/2 method has been shown to provide reasonable results for properties such as partial atomic charges and molecular dipole moments. wikipedia.org

Although specific CNDO/2 calculations for this compound are not detailed in the provided search results, the method has been applied to various organic molecules to understand their electronic structure. nih.gov For the target molecule, a CNDO/2 calculation would yield information about the distribution of electron density, identifying regions of high or low electron density, which are indicative of potential sites for electrophilic or nucleophilic attack. It would also provide insights into the molecular orbitals and their energy levels.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for understanding the stability of this compound and its derivatives under various conditions, particularly at elevated temperatures.

Thermal Degradation Kinetic Equations (e.g., Friedman, Chang, Sharp-Wentworth, Freeman-Carroll, Coat-Redfern methods)

The thermal stability of a compound is a critical property, especially for applications in high-performance polymers. Thermogravimetric analysis (TGA) is a common experimental technique to study the thermal degradation of materials. The kinetic parameters of the degradation process, such as the activation energy (Ea), the order of reaction (n), and the pre-exponential factor (Z), can be determined from TGA data using various kinetic models.

While thermal degradation data for the this compound monomer is not available in the search results, a study on a copolymer synthesized from 4,4'-dihydroxybiphenyl (B160632), 4,4'-diaminodiphenyl ether, and formaldehyde (B43269) provides insight into the application of these kinetic methods. researchgate.netresearchgate.net The following methods were used to evaluate the kinetic parameters of the copolymer's thermal degradation: researchgate.netresearchgate.net

Friedman Method: An isoconversional method that calculates the activation energy at different degrees of conversion.

Chang Method: A method that involves plotting the logarithm of the heating rate against the reciprocal of the peak temperature.

Sharp-Wentworth Method: A single heating rate method that can be used to determine the activation energy and the order of reaction.

Freeman-Carroll Method: A differential method that allows for the simultaneous determination of the activation energy and the order of reaction.

Coat-Redfern Method: An integral method used to determine the kinetic parameters from a single TGA curve.

The application of these methods to the copolymer derived from a related biphenyl (B1667301) structure demonstrates a robust approach to characterizing the thermal stability of polymers. The kinetic parameters obtained from these models are crucial for predicting the lifetime and processing conditions of such materials.

Below is a representative table of the kind of data that can be obtained from such analyses, based on the study of the 4,4'-dihydroxybiphenyl-containing copolymer. researchgate.net

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Activation Energy (Ea) (kJ/mol) - Friedman |

| 1 | 40-200 | 12.5 | 25.3 |

| 2 | 200-450 | 28.1 | 48.7 |

| 3 | 450-700 | 45.2 | 75.1 |

Note: The data in this table is illustrative and based on a copolymer containing 4,4'-dihydroxybiphenyl, not the this compound monomer itself.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties, including its reactivity and interactions with other molecules. Computational and theoretical investigations, particularly using methods like Density Functional Theory (DFT), provide significant insights into the molecule's preferred conformations and the non-covalent interactions that stabilize them.

The primary determinant of the conformational landscape of this compound is the rotation around the single bond connecting the two phenyl rings. This rotation is characterized by the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, a completely planar conformation is generally energetically unfavorable for biphenyl derivatives.

Theoretical studies on structurally similar aromatic compounds, such as 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, reveal that non-planar, or twisted, conformations are energetically preferred. researchgate.net For this compound, two principal types of conformers are anticipated: a syn-conformer, where the amino and hydroxyl groups on the two rings are oriented in the same direction, and an anti-conformer, where they are oriented in opposite directions. The relative energies of these conformers are influenced by a delicate balance of steric repulsion and intramolecular hydrogen bonding.

Intramolecular hydrogen bonds play a crucial role in stabilizing the conformations of this compound. Specifically, hydrogen bonds can form between the hydrogen atom of a hydroxyl group and the nitrogen atom of the adjacent amino group on the same phenyl ring. Furthermore, depending on the rotational conformation, weaker intramolecular interactions may occur between the functional groups on the different phenyl rings.

Computational models can predict the geometric parameters and relative energies of these conformers. Below are hypothetical, yet representative, data tables illustrating the types of findings that would be expected from a DFT study on this compound, based on analyses of analogous molecules.

Table 1: Calculated Relative Energies and Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| anti | 135 | 0.00 |

| syn | 45 | 1.25 |

| Planar | 0 | 5.80 |

| Perpendicular | 90 | 2.50 |

This table presents hypothetical data based on typical computational results for similar biphenyl compounds.

Table 2: Key Intramolecular Bond Distances and Angles in the anti-Conformer of this compound

| Interaction | Bond Distance (Å) | Bond Angle (°) |

| O-H···N (intramolecular) | 2.15 | 155 |

| C-C (inter-ring) | 1.49 | N/A |

This table illustrates expected bond parameters for the most stable conformer based on computational studies of related molecules.

The data suggest that the anti-conformer is the most stable, likely due to a reduction in steric clashes and favorable long-range electrostatic interactions. The dihedral angle of approximately 135 degrees represents a compromise between minimizing steric repulsion of the hydrogen atoms on the biphenyl rings and maintaining some degree of π-system conjugation. The planar conformation, while maximizing π-orbital overlap, is significantly destabilized by steric hindrance.

Emerging Research Directions and Future Outlook

Novel Derivatizations and Functionalizations of 3,3'-Diamino-4,4'-dihydroxybiphenyl

The true potential of this compound lies in its capacity for chemical modification. The amino and hydroxyl functional groups serve as reactive sites for a wide array of chemical transformations, allowing for the synthesis of new derivatives with tailored properties.

Researchers are investigating methods to introduce various functional moieties onto the biphenyl (B1667301) core. For instance, the amino groups can be targeted for reactions to form amides, imines, or be used in cyclization reactions to create heterocyclic structures. These modifications can significantly alter the molecule's solubility, thermal stability, and electronic properties. The synthesis of diaminoflavone analogues, for example, highlights a strategy where amino groups are introduced early in a synthetic route to create complex flavonoids, suggesting that the amino groups on the biphenyl core are key reactive handles. nih.gov

Functionalization of the hydroxyl groups, through etherification or esterification, offers another avenue for creating derivatives with new characteristics. These modifications can be used to tune the processability of polymers derived from this monomer or to introduce specific functionalities, such as photo-responsive or liquid-crystalline behavior.

Key research efforts are focused on creating derivatives that can act as monomers for high-performance polymers. The strategic derivatization of this compound is a cornerstone for developing the next generation of advanced materials.

Application in Emerging Advanced Materials

The unique structure of this compound makes it a promising candidate for the development of a variety of advanced materials.

Stimuli-Responsive Polymers: Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. nih.gov The rigid biphenyl unit of this compound, combined with its hydrogen-bonding amino and hydroxyl groups, makes it an excellent monomer for creating polymers with ordered structures. These polymers can be designed to respond to specific stimuli, making them valuable for applications in drug delivery, sensors, and actuators. nih.gov For instance, polymers incorporating this monomer could be engineered to release a therapeutic agent in the specific acidic environment of a tumor. nih.gov While direct applications are still emerging, the foundational properties of this compound align well with the design principles of stimuli-responsive systems. nih.govnih.gov

Bio-inspired Materials: Nature provides a vast library of inspiration for creating novel materials with remarkable properties. numberanalytics.com Bio-inspired materials science aims to mimic biological systems to develop materials with enhanced performance, sustainability, and functionality. numberanalytics.com For example, the hierarchical nanostructures found on butterfly wings are being studied for applications in photocatalysis and solar energy. umich.edu Polymers derived from this compound can be integrated into bio-inspired designs. Their inherent properties, such as thermal stability and mechanical strength, can be combined with bio-inspired architectures to create advanced materials for applications like water purification or anti-biofouling surfaces for medical and marine industries. umich.edu

Advanced Energy Storage: The quest for efficient and sustainable energy storage solutions is a major driver of materials research. A derivative of this compound, specifically 3,3'-diamino-4,4'-azofurazan, is being explored in the context of energetic materials. nih.govresearchgate.netnih.gov A recent study demonstrated a green electrosynthesis method for this derivative that is coupled with the production of clean hydrogen fuel. nih.govresearchgate.netnih.gov This innovative approach not only provides a safer route to an energetic material but also contributes to energy efficiency by producing hydrogen with a significantly lower cell voltage compared to conventional water electrolysis. nih.govresearchgate.net This research opens a promising avenue for the dual-purpose synthesis of valuable chemicals and the generation of sustainable energy. nih.govnih.gov

Integration with Nanotechnology and Hybrid Materials

The integration of this compound-based polymers with nanotechnology is a key area for future development. By creating hybrid materials, researchers can combine the advantageous properties of the organic polymer with the unique functionalities of inorganic nanoparticles.